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Compound of Interest

Compound Name: Carbazeran

Cat. No.: B1668340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of carbazeran's use as a selective probe

substrate for human aldehyde oxidase 1 (AOX1). Aldehyde oxidase (AO) is a cytosolic

molybdoflavoenzyme that plays a crucial role in the metabolism of a wide array of xenobiotics,

particularly N-heterocyclic compounds. As drug discovery programs increasingly design

compounds to avoid cytochrome P450 (CYP) metabolism, the importance of understanding a

candidate's susceptibility to AO-mediated clearance has grown significantly. Carbazeran's high

selectivity and metabolic turnover make it an invaluable tool for characterizing AO activity and

inhibition in vitro.

Core Principle: The Carbazeran 4-Oxidation Reaction
Carbazeran is rapidly metabolized by human AOX1 to a single primary metabolite, 4-oxo-

carbazeran (also referred to as 4-hydroxy-carbazeran).[1] This oxidation reaction is highly

specific to AOX1, with negligible contribution from major drug-metabolizing CYP enzymes.[2]

This selectivity is the foundation of its utility as a probe substrate for reaction phenotyping and

inhibition studies.

Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the use of carbazeran as an AO

probe in human liver subcellular fractions.
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Table 1: Kinetic Parameters for Carbazeran 4-Oxidation by Human Aldehyde Oxidase

Parameter Value Test System Notes

Michaelis-Menten

Constant (Km)
~5 µM

Human Liver Cytosol

(HLC)

Represents the

substrate

concentration at half-

maximal velocity.[3]

Intrinsic Clearance

(CLint)

Median: 455

µL/min/mg protein
Pooled HLC (n=20)

Demonstrates high

turnover, but with

significant inter-

individual variability.[4]

Half-Life (t1/2) 0.6 to 36 minutes Individual HLC donors

Highlights the

extensive variability in

AO activity across the

population.[5]

Half-Life (t1/2) ~5 minutes
Pooled Human Liver

S9

Shows rapid turnover

in pooled systems.[5]

Estimated Hepatic

Clearance (Clh)
17 mL/min/kg

Cryopreserved

Human Hepatocytes

In vitro data from

hepatocytes can

provide reasonable

predictions of in vivo

clearance.[6]

Table 2: Inhibition of Carbazeran 4-Oxidation by Known AO Inhibitors
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Inhibitor Parameter Value
Mode of
Inhibition

Test System

Raloxifene Potency Rank
Most potent

SERM tested
Noncompetitive

Human Liver

Cytosol

Hydralazine Effective Conc. 25 - 50 µM Time-Dependent
Human

Hepatocytes

Gefitinib Ki 0.49 ± 0.04 µM Competitive
Human Liver

Cytosol

Erlotinib Ki 0.17 ± 0.02 µM Competitive
Human Liver

Cytosol

Desmethylerlotini

b
Ki 0.08 ± 0.01 µM Competitive

Human Liver

Cytosol

Menadione Effective Conc. 100 µM Not specified
Human Liver

Cytosol

Table 3: Selectivity Profile of Carbazeran Metabolism

Enzyme Family
Specific Isoforms
Tested

Result Reference

Aldehyde Oxidase Human AOX1
Primary metabolizing

enzyme
[1]

Cytochrome P450

CYP1A2, CYP2C8,

CYP2C9, CYP2C19,

CYP2D6, CYP3A4,

CYP3A5

No detectable 4-

oxidation
[2]

Pan-CYP Inhibition
1-Aminobenzotriazole

(1-ABT)

No inhibition of 4-

oxidation
[2]

Visualizations: Pathways and Workflows
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The following diagrams illustrate the metabolic pathway of carbazeran and a typical

experimental workflow for its use as an AO probe.

Carbazeran

4-oxo-carbazeran

 4-Oxidation

Human AOX1

Click to download full resolution via product page

Caption: Metabolic pathway of carbazeran via human AOX1.
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Caption: Workflow for AO activity and inhibition assays.
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Caption: Enzymatic selectivity of carbazeran metabolism.

Experimental Protocols
The following protocols provide a detailed methodology for key in vitro experiments using

carbazeran as a selective AO probe.

Protocol 1: Determination of Carbazeran Intrinsic
Clearance in Human Liver Cytosol
This protocol is designed to measure the rate of carbazeran depletion to determine its intrinsic

clearance (CLint).

1. Materials and Reagents:

Pooled Human Liver Cytosol (HLC), stored at -80°C

Carbazeran (Stock solution: 10 mM in DMSO)

Potassium Phosphate Buffer (100 mM, pH 7.4)
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Internal Standard (IS): Tolbutamide or other suitable compound (Stock solution: 1 mM in

Methanol)

Termination Solution: Acetonitrile with 100 nM IS, chilled to -20°C

96-well incubation and collection plates

2. Procedure:

Thaw HLC on ice. Dilute with phosphate buffer to a final protein concentration of 2 mg/mL.

Prepare a 1 mg/mL working solution.

Prepare the carbazeran working solution (2 µM) by diluting the stock in phosphate buffer.

This will yield a final incubation concentration of 1 µM.

Pre-incubation: Add 99 µL of the HLC working solution (1 mg/mL) to each well of the

incubation plate. Pre-warm the plate at 37°C for 5 minutes.

Initiation: Start the reaction by adding 1 µL of the 2 µM carbazeran working solution to each

well. Mix gently.

Time Points: At specified time points (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), transfer 50 µL

of the incubation mixture to a collection plate containing 150 µL of the cold Termination

Solution. The 0-minute time point should be taken immediately after adding the substrate.

Sample Processing: Seal the collection plate, vortex for 2 minutes, and centrifuge at 3,000 x

g for 15 minutes at 4°C to pellet the precipitated protein.

Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

Analyze samples via LC-MS/MS, monitoring the depletion of the carbazeran parent ion.

Calculate the peak area ratio of carbazeran to the internal standard at each time point.

Plot the natural log of the peak area ratio versus time. The slope of the linear portion of this

plot (k) represents the elimination rate constant.
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Calculate the half-life (t1/2) = 0.693 / k.

Calculate intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) =

(0.693 / t1/2) * (Incubation Volume / Protein Amount)

Protocol 2: AO Inhibition Assay (IC50 Determination)
This protocol determines the concentration of a test compound required to inhibit 50% of

carbazeran 4-oxidation activity.

1. Materials and Reagents:

Same as Protocol 1, plus:

Test Inhibitor (e.g., Raloxifene) with a range of stock concentrations in DMSO.

Positive Control Inhibitor: Hydralazine (10 mM stock in DMSO).

2. Procedure:

Prepare HLC working solution (1 mg/mL) as described previously.

Prepare a series of inhibitor working solutions in phosphate buffer. The final DMSO

concentration in the incubation should not exceed 0.5%. Include a "no inhibitor" vehicle

control.

Pre-incubation with Inhibitor: Add 98 µL of the HLC working solution to each well. Add 1 µL of

the inhibitor working solution (or vehicle) to the appropriate wells. Pre-incubate the plate at

37°C for 10 minutes.

Initiation: Start the reaction by adding 1 µL of carbazeran working solution. The final

carbazeran concentration should be at or below its Km (e.g., 5 µM) to ensure sensitivity to

competitive inhibitors.

Incubation: Incubate for a fixed time within the established linear range of metabolite

formation (e.g., 5-10 minutes).
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Termination and Processing: Stop the reaction by adding 150 µL of cold Termination

Solution. Process samples as described in Protocol 1.

3. Data Analysis:

Analyze samples via LC-MS/MS, monitoring the formation of the 4-oxo-carbazeran
metabolite.

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

Plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a

four-parameter logistic equation to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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